molecular formula C13H11BrN2O B317398 N-(5-amino-2-bromophenyl)benzamide

N-(5-amino-2-bromophenyl)benzamide

Cat. No.: B317398
M. Wt: 291.14 g/mol
InChI Key: KXXRCYFOQJBUKE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-bromophenyl)benzamide is a synthetic benzamide derivative characterized by a benzamide group attached to a phenyl ring substituted with an amino (-NH₂) group at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 291.15 g/mol.

The synthesis of related 2-amino-5-bromobenzamide derivatives (e.g., 1a-1b in ) involves coupling 2-amino-5-bromobenzoic acid with amines using coupling agents like EDC/HOBt, yielding analogs with varying N-substituents . This method could theoretically extend to the synthesis of the target compound by substituting the amine with benzoyl chloride or its equivalent.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(5-amino-2-bromophenyl)benzamide

InChI

InChI=1S/C13H11BrN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)

InChI Key

KXXRCYFOQJBUKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analogues

The following table compares N-(5-amino-2-bromophenyl)benzamide with key benzamide derivatives from the evidence, focusing on substituent effects, molecular properties, and biological activities:

Compound Name & Source Substituents on Phenyl Ring Amide Substituent Molecular Weight (g/mol) Key Biological Activity/Properties Reference
This compound 5-amino, 2-bromo Benzoyl 291.15 Not explicitly reported (structural focus) Target
CTB () 4-chloro, 3-trifluoromethyl Ethoxy ~400 (estimated) p300 HAT activation
Compound 2 () 5-bromo, 4-amino, 3-iodo, 2-methoxy Diethylaminoethyl ~550 (radioiodinated) High melanoma uptake (16.6% ID/g)
4-Amino-N-(5-amino-2-methylphenyl)benzamide () 4-amino, 5-amino, 2-methyl Benzoyl 241.29 Not reported
N-(2-Methyl-5-[(5-oxo-dibenzo...]phenyl)benzamide () Complex dibenzocycloheptenyl group Benzoyl 432.50 Structural focus (X-ray crystallography)

Key Observations:

Substituent Position and Activity: The 5-amino-2-bromo substitution in the target compound contrasts with 4-chloro-3-trifluoromethyl in CTB (), which activates p300 histone acetyltransferase (HAT) activity. Bromine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine . In radioiodinated benzamides (), 5-bromo and 4-amino substituents, combined with methoxy and diethylaminoethyl groups, significantly improved melanoma uptake (23.2% ID/g) by slowing urinary excretion.

Amide Substituent Effects: The benzoyl group in the target compound contrasts with diethylaminoethyl in ’s melanoma-targeting derivatives. The latter’s basic tertiary amine facilitates melanin granule binding, whereas the benzoyl group may favor interactions with aromatic residues in enzymes or receptors .

Anti-Inflammatory Potential: Oxadiazole-containing benzamides () with 3-chloro or 4-nitro substituents showed enhanced anti-inflammatory activity. The target’s 5-amino-2-bromo substitution may similarly modulate inflammation, but direct comparisons require experimental validation .

Synthetic Flexibility: The synthesis of 2-amino-5-bromobenzamides () highlights the feasibility of modifying the amide’s N-substituent (e.g., cyclohexyl vs. benzyl). This flexibility allows tuning of lipophilicity and pharmacokinetics for specific applications .

ADMET Considerations: N-(Phenylcarbamoyl)benzamide derivatives () exhibit favorable ADMET profiles, including moderate intestinal absorption and low hepatotoxicity. The target’s bromo and amino groups may similarly balance solubility and membrane permeability .

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